Piperazine hexahydrate

Description

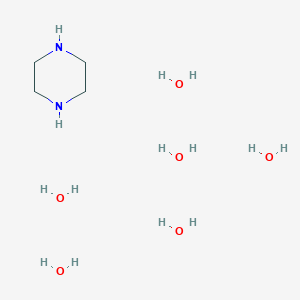

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazine;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.6H2O/c1-2-6-4-3-5-1;;;;;;/h5-6H,1-4H2;6*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRVZRUEXIEGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-85-0 (Parent) | |

| Record name | Piperazine hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50161918 | |

| Record name | Piperazine hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-63-2 | |

| Record name | Piperazine hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, hydrate (1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M07B8U64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperazine Hexahydrate: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of piperazine hexahydrate, focusing on its chemical structure, physicochemical properties, and its significance in research and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

Piperazine hexahydrate (C₄H₁₀N₂·6H₂O) is the hydrated form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1][2] The crystal structure of piperazine hexahydrate is monoclinic pseudo-tetragonal.[3][4] In this structure, the piperazine molecule is in a chair conformation. The water molecules form a hydrogen-bonded framework of puckered layers composed of edge-sharing pentagons.[3][4][5] These layers are then joined into a three-dimensional structure through hydrogen bonds with the nitrogen atoms of the piperazine molecules.[3][4] This arrangement is related to clathrate hydrate structures.[3]

References

Piperazine Hexahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of piperazine hexahydrate, a significant chemical compound with extensive applications in pharmaceutical research and development. This document details its fundamental properties, analytical methodologies, synthetic applications, and mechanism of action, presenting the information in a clear and accessible format for technical audiences.

Core Chemical and Physical Data

Piperazine hexahydrate is the hydrated form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1] It is commercially available as a white crystalline solid.[1]

| Property | Value | Reference |

| CAS Number | 142-63-2 | [2][3] |

| Molecular Formula | C₄H₁₀N₂·6H₂O | [2] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Melting Point | 44 °C | [4] |

| Boiling Point | 125-130 °C | [4] |

| Solubility | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether. | [1] |

| pKa | pKa1 = 5.35, pKa2 = 9.73 at 25 °C | [4] |

Mechanism of Action: GABA Receptor Agonism

Piperazine exerts its primary therapeutic effect, particularly as an anthelmintic agent, through its interaction with γ-aminobutyric acid (GABA) receptors in invertebrate nerve and muscle cells. It acts as a GABA receptor agonist, meaning it binds to and activates these receptors.[4] This activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite. The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[4]

Caption: Mechanism of action of piperazine as a GABA receptor agonist.

Experimental Protocols

This section provides detailed methodologies for the analysis and synthesis involving piperazine hexahydrate.

Spectrophotometric Estimation of Piperazine Hexahydrate

This method is based on the reaction of piperazine with 2,3-dichloro-1,4-naphthoquinone (dichlone) in the presence of acetaldehyde to produce a violet-colored product with a maximum absorbance at 580 nm.[3]

Reagents and Preparation:

-

Dichlone Reagent: Dissolve 300 mg of dichlone in 50.0 ml of dimethylsulfoxide. Add 8.0 ml of acetaldehyde, mix, and dilute to 100 ml with dimethylsulfoxide. This reagent should be freshly prepared.[3]

-

Standard Piperazine Hexahydrate Solution: Accurately weigh 75 mg of piperazine hexahydrate, dissolve in water, and dilute to 100 ml. Take 5.0 ml of this solution and dilute further to 100 ml with dimethylsulfoxide to obtain a final concentration of 37.5 µg/ml.[3]

-

Acetaldehyde: Prepared by the oxidation of ethanol with potassium dichromate and dilute sulfuric acid.[3]

Procedure:

-

Transfer aliquots (0.25 to 1.50 ml) of the standard piperazine solution to a series of 25 ml volumetric flasks.[3]

-

Slowly add 3.0 ml of the Dichlone Reagent to each flask with constant shaking.[3]

-

Allow the reaction mixture to stand for 30 minutes.[3]

-

Adjust the volume to the mark with methanol.[3]

-

Measure the absorbance of the resulting solution at 580 nm against a reagent blank.[3]

-

For the analysis of pharmaceutical formulations (tablets or syrup), prepare a sample solution with a final concentration equivalent to the standard solution and follow the same procedure.[3]

Caption: Workflow for the spectrophotometric estimation of piperazine.

High-Performance Liquid Chromatography (HPLC) Analysis

Piperazine hexahydrate can be analyzed by reverse-phase HPLC.[5] A method involving derivatization is often employed due to the lack of a strong chromophore in the piperazine molecule.[6]

Chromatographic Conditions (with Derivatization):

-

Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[6]

-

Flow Rate: 1.0 ml/min.[6]

-

Column Temperature: 35°C.[6]

-

Detection Wavelength: 340 nm.[6]

-

Injection Volume: 10 µL.[6]

-

Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[6]

Sample Preparation (with Derivatization):

-

Standard Solution: Accurately weigh about 20 mg of piperazine standard into a 10 ml volumetric flask, dissolve and make up to the mark with a diluent (Acetonitrile containing the derivatizing agent).[6]

-

Sample Solution: Dissolve 25 mg of the sample in a 50 ml volumetric flask and dilute to volume with the diluent.[6]

Synthesis of 1-Benzylpiperazine from Piperazine Hexahydrate

This protocol provides a method for the synthesis of a monosubstituted piperazine derivative.

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Absolute ethanol

-

Benzyl chloride

-

Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Hydrogen chloride gas

Procedure:

-

Dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol in a 250-ml flask and warm to 65°C.[2]

-

Dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate in the solution while maintaining the temperature.[2]

-

Add 15.8 g (0.125 mole) of benzyl chloride over 5 minutes with vigorous stirring.[2]

-

Cool the reaction mixture and filter to remove the precipitated piperazine dihydrochloride.[2]

-

Cool the filtrate in an ice bath and treat with 25 ml of absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.[2]

-

Collect the precipitate by filtration, wash with dry benzene, and dry.[2]

-

To obtain the free base, dissolve the salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform.[2]

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, remove the solvent, and distill the residue under reduced pressure to obtain pure 1-benzylpiperazine.[2]

Caption: Workflow for the synthesis of 1-benzylpiperazine.

Applications in Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7] Piperazine and its derivatives are integral components of numerous approved drugs across various therapeutic areas, including:

-

Anthelmintics: As discussed, piperazine salts are effective against roundworm and threadworm infections.[3]

-

Antipsychotics: Many atypical antipsychotics incorporate the piperazine moiety.

-

Antihistamines: Certain antihistamines feature a piperazine core structure.

-

Cardiovascular agents: Some drugs for cardiovascular conditions contain the piperazine ring.

The ability to easily modify the nitrogen atoms of the piperazine ring allows for the fine-tuning of a molecule's properties, such as solubility, basicity, and receptor binding affinity, making it a valuable building block in the design of new therapeutic agents.[7]

References

A Technical Guide to the Synthesis and Preparation of Piperazine Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of piperazine and the subsequent preparation and purification of piperazine hexahydrate crystals. Piperazine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous blockbuster drugs.[1][2] Piperazine hexahydrate is the common commercial form, valued for its stability and ease of handling.[3] This guide details common synthetic routes, experimental protocols for crystallization, and methods for purification and characterization.

Synthesis of Piperazine: An Overview

The industrial production of piperazine is primarily achieved through several established methods. While the focus of this guide is the hexahydrate form, understanding the synthesis of the parent molecule is crucial context.

-

Ammoniation of Ethanolamine: A primary industrial route involves the reaction of ethanolamine with ammonia over a catalyst at elevated temperatures and pressures. This process also yields other ethyleneamines, from which piperazine is separated.[3]

-

Reaction of 1,2-Dichloroethane with Ammonia: This method also produces a mixture of ethyleneamines, with piperazine as a significant byproduct that is later isolated.[3]

-

Cyclization of Aminoethylethanolamine (AEEA): Piperazine can be synthesized by the cyclization of AEEA. This can be achieved by heating AEEA in the presence of a phosphorus-containing catalyst at atmospheric pressure.[4]

A variety of modern synthetic methods focus on creating functionalized piperazine derivatives for drug discovery, including Pd-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reactions, and C-H functionalization.[1][5][6]

Preparation of Piperazine Hexahydrate Crystals

Piperazine is commonly available as a stable hexahydrate, (CH₂CH₂NH)₂·6H₂O, which readily crystallizes from aqueous solutions.[3] The preparation involves the controlled hydration and crystallization of anhydrous piperazine or its salts.

Logical Workflow for Piperazine Hexahydrate Preparation

Caption: General workflow from piperazine synthesis to pure hexahydrate crystals.

Experimental Protocols

This protocol is adapted from a patented method for selectively recovering piperazine as its hexahydrate from a mixture of amines.[7] The basis for the separation is the unique insolubility of piperazine hexahydrate in specific aqueous alcohol solutions.

Experimental Workflow

Caption: Protocol for selective precipitation of piperazine hexahydrate.

Methodology:

-

Solution Preparation: To a crude reaction mixture containing piperazine and other water-soluble amines, add sufficient water to ensure the molar ratio of water to piperazine is at least 6:1. This provides the necessary water for the hexahydrate formation.[7]

-

Alcohol Addition: To the aqueous amine solution, add a suitable alcohol such as n-butanol or isooctanol. For example, to approximately 100g of the aqueous solution, 65g of n-butanol can be added.[7]

-

Crystallization: Cool the mixture. The piperazine hexahydrate will precipitate due to its low solubility in the aqueous alcohol medium. Seeding with a few crystals of pure piperazine hexahydrate can facilitate crystallization.[7]

-

Isolation: Collect the precipitated solids by filtration.

-

Purification: Wash the collected crystals with a solvent like pentane to remove any adhering alcohol or impurities.[7]

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 35°C) to yield the final product.[7]

This method describes the synthesis starting from chloroethanol, which forms piperazine hydrochloride, followed by neutralization to yield piperazine hexahydrate.[8]

Methodology:

-

Synthesis of Hydrochloride: React chloroethanol and ammonium hydroxide under pressure to form ethanolamine. Treat the resulting ethanolamine with hydrochloric acid and heat to approximately 260°C to cyclize it into piperazine hydrochloride.[8]

-

Neutralization: Add the piperazine hydrochloride to a reactor with solid sodium hydroxide and water. Stir the mixture for about 1.5 hours.[8]

-

Distillation: Heat the mixture to 130-140°C. Steam distill the piperazine hexahydrate solution, leaving solid residues behind.[8]

-

Crystallization: Filter the collected solution and then cool it to 8°C to induce crystallization.

-

Isolation: Use centrifugation and filtration to isolate the piperazine hexahydrate crystals.[8] The anhydrous form can be obtained by subsequent dehydration.

Purification by Salt Formation

For achieving very high purity, piperazine can be purified by converting it into a salt, which is then isolated and converted back to the free base. Piperazine diacetate is particularly suitable for this purpose.[9]

Purification Workflow via Diacetate Salt

Caption: High-purity piperazine preparation via diacetate salt formation.

Methodology:

-

Dissolution: Dissolve the impure piperazine-containing product in an organic solvent like acetone. The concentration should be in the range of 0.5 to 20% by weight.[9]

-

Salt Formation: Add at least a stoichiometric amount of glacial acetic acid to the solution. This causes the selective precipitation of crystalline piperazine diacetate. The process is preferably carried out at or below room temperature (10-30°C).[9]

-

Isolation and Washing: The precipitated salt is easily recovered by filtration and washed with cold acetone to remove impurities.[9]

-

Regeneration: The pure piperazine diacetate can be used as is or hydrolyzed with a caustic solution to regenerate highly purified piperazine, which can then be converted to the hexahydrate.[9]

Data Presentation: Properties of Piperazine Hexahydrate

The physical and crystallographic properties of piperazine hexahydrate are well-documented.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂·6H₂O | [10][11][12] |

| Molecular Weight | 194.24 g/mol | [10] |

| Melting Point | 44 °C | [3][10][11][12] |

| Boiling Point | 125-130 °C | [3][13] |

| Appearance | White, deliquescent crystals | [10][13] |

| Solubility | Freely soluble in water and ethanol | [3][14] |

| Density (measured) | 1.096 g/cm³ | [10] |

| Density (calculated) | 1.071 g/cm³ |[10] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [10][11][12] |

| Space Group | P2₁/n | [10][11][12] |

| a | 6.309 Å | [10][11][12] |

| b | 6.323 Å | [10][11][12] |

| c | 14.912 Å | [10][11][12] |

| β | 94.96° | [10][11][12] |

| Z (molecules/unit cell) | 2 | [10] |

| C-C Bond Length | 1.491 Å | [10] |

| C-N Bond Length | 1.458 Å |[10] |

The crystal structure consists of a three-dimensional framework where puckered layers of hydrogen-bonded water molecules, composed of edge-sharing pentagons, are joined by hydrogen bonds to the nitrogen atoms of the piperazine molecules.[10][12] This structure is related to clathrate hydrates.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. US3112317A - Preparation of piperazine and piperazine hydrate - Google Patents [patents.google.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]

- 8. biosynce.com [biosynce.com]

- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Structure of Piperazine Hexahydrate | CoLab [colab.ws]

- 13. chembk.com [chembk.com]

- 14. researchgate.net [researchgate.net]

The Solubility Profile of Piperazine Hexahydrate: A Technical Guide for Researchers

An in-depth examination of the solubility of piperazine hexahydrate in aqueous and organic media, tailored for researchers, scientists, and professionals in drug development.

Introduction

Piperazine hexahydrate, a cyclic diamine, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its solubility characteristics are fundamental to its handling, formulation, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility of piperazine hexahydrate in water and various organic solvents, presenting available quantitative data, outlining detailed experimental protocols for solubility determination, and illustrating the experimental workflow.

Quantitative Solubility Data

The solubility of piperazine hexahydrate is significantly influenced by the solvent and temperature. Below is a summary of available quantitative and qualitative solubility data.

Solubility in Water

Piperazine hexahydrate is freely soluble in water.[1][2][3] The aqueous solubility of piperazine has been determined across a range of temperatures, with the solid phase in equilibrium being piperazine hexahydrate (PZ·6H₂O) in the temperature range of approximately -1.0°C to 43.0°C.[4]

| Temperature (°C) | Mass Fraction of Piperazine (g/g solution) | Solubility (g Piperazine/100 g Water) |

| 3.28 | 0.0530 | 5.60 |

| 5.25 | 0.0667 | 7.14 |

| 11.13 | 0.0812 | 8.84 |

| 14.6 | 0.1015 | 11.3 |

| 20.9 | 0.1375 | 15.9 |

| 25.0 | 0.1710 | 20.6 |

| 26.98 | 0.1884 | 23.2 |

| 31.0 | 0.208 | 26.3 |

| 31.94 | 0.2367 | 30.9 |

| 33.88 | 0.2510 | 33.5 |

| 37.0 | 0.304 | 43.7 |

| 39.45 | 0.338 | 51.1 |

| 41.3 | 0.409 | 69.2 |

| 41.75 | 0.3745 | 60.0 |

| 43.0 | 0.456 | 83.8 |

Data sourced from Fosbøl et al. (2011).[4] The solid phase in equilibrium is piperazine hexahydrate.

Solubility in Organic Solvents

Quantitative solubility data for piperazine hexahydrate in organic solvents is less readily available in the literature. The information is often qualitative or refers to the anhydrous form of piperazine.

| Solvent | Solubility | Remarks |

| Ethanol | Soluble[3] | One source states that for anhydrous piperazine, one gram dissolves in 2 ml of 95% alcohol.[5] |

| Methanol | Readily Soluble[1] | - |

| Ethylene Glycol | Freely Soluble[2] | - |

| Chloroform | Very Soluble[1] | - |

| Acetone | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | Stock solutions for experimental use are often prepared in DMSO.[6] |

| Diethyl Ether | Poorly Soluble/Practically Insoluble[2][3] | - |

| Benzene | Slightly Soluble[1] | Data for anhydrous piperazine. |

| Heptane | Slightly Soluble[1] | Data for anhydrous piperazine. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many research and development applications. Below are detailed methodologies for two common experimental approaches.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a standard and widely used technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

-

Piperazine hexahydrate

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks

-

Oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of piperazine hexahydrate to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved microcrystals.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered aliquot of the saturated solution to this container and reweigh to determine the mass of the solution.

-

Drying: Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the piperazine hexahydrate. Dry to a constant weight.

-

Calculation: The solubility is calculated from the mass of the solid residue and the mass of the solvent evaporated.

Method 2: Visual Polythermal Method (Freezing-Point Depression Apparatus)

This method, as described by Fosbøl et al. (2011) for aqueous solutions, is effective for determining solubility as a function of temperature by observing the disappearance of the solid phase.[4]

Apparatus:

-

Modified Beckman freezing-point depression (FPD) apparatus

-

Temperature probe with high accuracy (e.g., ±0.05 K)

-

Stirring mechanism

-

Sample glass/tube

Procedure:

-

Sample Preparation: Prepare a solution of known concentration by accurately weighing piperazine hexahydrate and the solvent.

-

Cooling and Precipitation: Cool the solution while stirring until precipitation of the solid phase is observed.

-

Heating and Dissolution: Slowly heat the solution. This can be achieved by allowing it to warm to room temperature or by using a controlled temperature bath.[4]

-

Solubility Point Determination: The temperature at which the last crystals disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.[4]

-

Data Collection: Repeat this process for a range of concentrations to generate a solubility curve. The reproducibility can be checked by cycling the heating and cooling process.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

References

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine hexahydrate, 98% | Fisher Scientific [fishersci.ca]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Piperazine [drugfuture.com]

- 6. Piperazine hexahydrate | Parasite | 142-63-2 | Invivochem [invivochem.com]

melting point and boiling point of piperazine hexahydrate

An In-Depth Technical Guide to the Thermal Properties of Piperazine Hexahydrate

For professionals in research, chemical sciences, and drug development, a precise understanding of the physicochemical properties of compounds like piperazine hexahydrate is fundamental. This guide provides a detailed overview of its melting and boiling points, supported by experimental methodologies and a summary of its key physical data.

Physicochemical Properties of Piperazine Hexahydrate

Piperazine hexahydrate ((CH₂CH₂NH)₂·6H₂O) is the hydrated form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1] It presents as a colorless or white, deliquescent crystalline solid that readily absorbs water and carbon dioxide from the air.[1][2][3] This compound is freely soluble in water and alcohol but poorly soluble in diethyl ether.[1][4][5]

Summary of Quantitative Data

The following table summarizes the key physical and thermal properties of piperazine hexahydrate for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂·6H₂O | [1][6] |

| Molecular Weight | 194.23 g/mol | [2][6][7] |

| Appearance | White/colorless deliquescent crystals | [2][3][5][7] |

| Melting Point | 42-46 °C | [2][8][9][10] |

| Boiling Point | 125-130 °C / 145-156 °C (Decomposes) | [1][3][8][9][10] |

| Vapor Pressure | 0.8 mmHg at 20 °C | [8] |

| pH (10% aq. solution) | 10.5 - 12.0 | [1][2][5] |

Note on Boiling Point: There is a notable variance in the reported boiling point, with some sources also indicating that the compound decomposes before boiling.[9] This discrepancy may be attributed to different experimental conditions, such as pressure, or the loss of water of hydration upon heating, which would alter the substance's properties.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary melting point method is a standard and widely accepted technique for this determination.

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. For a pure substance, this transition occurs over a narrow range (typically < 1 °C).

Apparatus and Materials

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Piperazine hexahydrate sample, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

-

Thermometer (calibrated) or digital temperature probe

Detailed Methodology

-

Sample Preparation: Ensure the piperazine hexahydrate sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample is packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a preliminary rapid heating run to quickly determine a rough estimate.

-

Controlled Heating: Set the apparatus to heat at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point (around 40 °C for piperazine hexahydrate). A slow heating rate is crucial for an accurate determination.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For piperazine hexahydrate, this is expected to be within the 42-46 °C range.[2][8][9][10]

-

Post-Analysis: Allow the apparatus to cool before performing any subsequent measurements.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermal characterization of a hydrated compound such as piperazine hexahydrate.

Caption: Workflow for the thermal analysis of a hydrated chemical compound.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. lobachemie.com [lobachemie.com]

- 3. chembk.com [chembk.com]

- 4. Piperazine Hexahydrate API VIshal Laboratories GMP manufacturers India [vishallaboratories.com]

- 5. amphray.com [amphray.com]

- 6. Piperazine, hexahydrate | C4H22N2O6 | CID 120181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nacchemical.com [nacchemical.com]

- 8. 142-63-2 CAS MSDS (PIPERAZINE HEXAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Piperazine Hexahydrate Supplier & Manufacturer in China | High Purity API & Bulk Powder | Specifications, Safety, Uses [chemheterocycles.com]

- 10. store.p212121.com [store.p212121.com]

An In-depth Technical Guide to the Core Mechanism of Action of Piperazine Hexahydrate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of piperazine hexahydrate in biological systems, with a primary focus on its anthelmintic properties. The document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

Piperazine and its salts have been utilized for decades as effective anthelmintic agents, particularly against infections caused by the nematodes Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2] Its primary mechanism of action is centered on its function as a selective agonist of γ-aminobutyric acid (GABA) receptors on the muscle cells of these parasitic worms.[3][4] This interaction triggers a cascade of events leading to flaccid paralysis of the helminth, which is subsequently expelled from the host's gastrointestinal tract by normal peristalsis.[3][4] A secondary mechanism involving the inhibition of succinate production in the parasite's muscle tissue has also been proposed to contribute to its paralytic effect.[5][6] This guide delves into the molecular underpinnings of these mechanisms, presenting the available quantitative data and outlining the experimental procedures used to elucidate them.

Core Mechanism of Action: GABA Receptor Agonism

The principal anthelmintic effect of piperazine is achieved through its interaction with GABA receptors in the neuromuscular systems of susceptible nematodes.[3][4]

Signaling Pathway at the Nematode Neuromuscular Junction

Piperazine acts as a potent agonist at nematode GABA receptors, which are ligand-gated chloride ion channels. The binding of piperazine to these receptors mimics the action of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions (Cl⁻) into the muscle cell.[3][4] This influx of negatively charged ions causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli from motor neurons.[7] The sustained hyperpolarized state results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gut.[7] The paralyzed worms are then passively expelled.[3]

The selectivity of piperazine for helminths is attributed to the differences in the GABA receptors between the parasite and its vertebrate host. In nematodes, GABA receptors are located at the neuromuscular junction, whereas in vertebrates, they are predominantly found in the central nervous system.[4] Additionally, the specific isoforms of the GABA receptors in helminths exhibit a higher sensitivity to piperazine.[8]

Figure 1: Piperazine's GABAergic signaling pathway.

Secondary Mechanism: Inhibition of Succinate Production

Some studies suggest that piperazine may also exert its anthelmintic effect by interfering with the energy metabolism of the parasite. Specifically, there is a noted correlation between the concentrations of piperazine that induce paralysis and those that inhibit the production of succinate in Ascaris muscle.[5][6] Succinate is a key component in the anaerobic metabolism of these worms, and its production is vital for their energy supply.[5][6] By inhibiting succinate formation, piperazine may further contribute to the paralysis and eventual expulsion of the parasite.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and activity of piperazine and its derivatives.

In Vitro Efficacy Against Helminths

| Compound | Helminth Species | Assay Type | Value | Reference(s) |

| Piperazine | Ascaridia galli | Mortality | LC50: 119.7 µM | [9] |

| Piperazine | Ascaris lumbricoides | Paralysis | Effective Concentration: 8-12 µg/g tissue | [8] |

| Piperazine Citrate | Ascaris lumbricoides | Cure Rate (in vivo) | 31-53% (single dose) | [10] |

| Piperazine Dihydrochloride | Ascaris suum | Efficacy (in vivo) | 99-100% (200 mg/kg) | [11] |

Time to Paralysis of Ascaridia galli

| Piperazine Concentration (mg/mL) | Time to Paralysis (hours) |

| 0.5 | 1.58 ± 0.12 |

| 1.0 | 1.17 ± 0.08 |

| 2.0 | 0.83 ± 0.06 |

| 5.0 | 0.58 ± 0.04 |

| 10.0 | 0.42 ± 0.03 |

| 20.0 | 0.25 ± 0.02 |

| Data derived from studies on the nematocidal effects of piperazine.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of piperazine.

Electrophysiological Recording from Ascaris Muscle Cells

This protocol is adapted from established methods for intracellular recordings from the somatic muscle cells of Ascaris suum.

Materials:

-

Adult Ascaris suum worms

-

Ascaris Ringer's solution (composition varies, but a typical high-Cl⁻ Ringer contains: NaCl 125 mM, KCl 5 mM, CaCl₂ 2 mM, MgCl₂ 1 mM, HEPES 10 mM; pH 7.4)

-

Dissection dish with a Sylgard base

-

Fine dissection scissors and forceps

-

Micromanipulators

-

Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)

-

Electrophysiology amplifier (e.g., Axoclamp)

-

Data acquisition system and software

-

Perfusion system

Procedure:

-

Isolate a section of an adult Ascaris suum worm and pin it out in a dissection dish containing chilled Ascaris Ringer's solution.

-

Make a longitudinal incision to expose the internal organs and carefully remove them to reveal the underlying muscle tissue.

-

Transfer the muscle preparation to the recording chamber and perfuse with Ascaris Ringer's solution.

-

Using micromanipulators, carefully impale a muscle cell with two microelectrodes (one for voltage recording and one for current injection).

-

Allow the membrane potential to stabilize.

-

Record the resting membrane potential and input resistance.

-

Bath-apply piperazine hexahydrate at various concentrations (e.g., 10⁻⁴ M to 10⁻² M) via the perfusion system.

-

Record the changes in membrane potential and input conductance in response to piperazine application.

-

To determine the reversal potential, apply GABA and piperazine iontophoretically while voltage-clamping the cell at different holding potentials.

Figure 2: Electrophysiology experimental workflow.

In Vitro Adult Worm Motility Assay

This assay is used to observe the paralytic effect of piperazine on whole worms.

Materials:

-

Adult nematodes (e.g., Ascaris suum or other model organisms like Pheretima posthuma)

-

Phosphate buffered saline (PBS) or other suitable culture medium

-

Petri dishes or multi-well plates

-

Piperazine hexahydrate stock solution

-

Incubator

-

Stereomicroscope

Procedure:

-

Collect and wash adult worms in PBS.

-

Place individual or small groups of worms into petri dishes or wells of a multi-well plate containing the culture medium.

-

Add piperazine hexahydrate to achieve a range of final concentrations. Include a vehicle control (medium with the solvent used to dissolve piperazine, if any).

-

Incubate the worms at an appropriate temperature (e.g., 37°C for mammalian parasites).

-

Observe the motility of the worms under a stereomicroscope at regular time intervals (e.g., 15, 30, 60, 120 minutes).

-

Record the time taken for paralysis (cessation of spontaneous movement) at each concentration.

Biochemical Assay for Succinate Production

This protocol outlines a method to measure the effect of piperazine on succinate production in Ascaris muscle.

Materials:

-

Ascaris suum muscle tissue

-

Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

-

Piperazine hexahydrate

-

Reagents for succinate quantification (e.g., succinate dehydrogenase, an artificial electron acceptor like 2,6-dichlorophenolindophenol, and a spectrophotometer)

-

Homogenizer

-

Centrifuge

Procedure:

-

Prepare strips of Ascaris muscle tissue.

-

Incubate the muscle strips in the incubation medium with and without various concentrations of piperazine hexahydrate.

-

After the incubation period, homogenize the muscle tissue and deproteinize the homogenate.

-

Centrifuge the homogenate and collect the supernatant.

-

Quantify the amount of succinate in the supernatant using a spectrophotometric assay based on the activity of succinate dehydrogenase.

-

Compare the levels of succinate in the piperazine-treated samples to the control samples to determine the percentage of inhibition.

Figure 3: Succinate inhibition assay workflow.

Conclusion

Piperazine hexahydrate's primary mechanism of action as a GABA receptor agonist leading to flaccid paralysis is well-established and provides a clear rationale for its anthelmintic efficacy. The potential secondary mechanism involving the inhibition of succinate production further highlights its multifaceted impact on nematode physiology. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and build upon the therapeutic potential of piperazine and its derivatives. Further research to obtain more comprehensive comparative quantitative data across different helminth species and piperazine salts will be crucial for optimizing its clinical use and developing next-generation anthelmintics.

References

- 1. Piperazine | drug | Britannica [britannica.com]

- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of piperazine on succinate production by Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. mims.com [mims.com]

- 10. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architecture of Piperazine Hexahydrate: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperazine hexahydrate (C₄H₁₀N₂·6H₂O), a compound of interest in pharmaceutical and materials science. Understanding its three-dimensional structure is crucial for predicting its physical and chemical properties, which in turn influences its application in drug formulation and development. This document summarizes the key crystallographic data, details the experimental protocols for its structure determination, and presents a logical workflow for such analyses.

Core Crystallographic Data

The crystal structure of piperazine hexahydrate was determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic system, belonging to the space group P2₁/n.[1][2][3] This arrangement describes the symmetry of the atomic positions within the crystal lattice. A summary of the crystallographic data is presented in Table 1. The bond lengths and angles within the piperazine molecule are within the expected ranges for similar organic compounds.[1][2]

Table 1: Crystallographic Data for Piperazine Hexahydrate [1][2][3]

| Parameter | Value |

| Chemical Formula | C₄H₁₀N₂·6H₂O |

| Molecular Weight | 194.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.309 (± 0.002) |

| b (Å) | 6.323 (± 0.002) |

| c (Å) | 14.912 (± 0.005) |

| β (°) | 94.96 (± 0.04) |

| Volume (ų) | 592.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.071 |

| Density (measured) (g/cm³) | 1.096 |

| Temperature | Room Temperature |

| Radiation | X-ray |

The Hydrogen-Bonding Network: A Defining Feature

A critical aspect of the piperazine hexahydrate structure is the extensive network of hydrogen bonds. The water molecules form puckered layers composed of edge-sharing pentagons.[1][2][3] These aqueous layers are then interconnected by hydrogen bonds to the nitrogen atoms of the piperazine molecules, creating a robust three-dimensional framework.[1][2][3] The piperazine molecules, with their two opposing nitrogen atoms, act as bridges between adjacent water layers.[1] The hydrogen atoms within the water layers are disordered, while those between the oxygen and nitrogen atoms are ordered.[1][2][3] The O···O distances within the water pentagons are remarkably uniform, ranging from 2.770 Å to 2.781 Å.[1]

Table 2: Selected Interatomic Distances (Å) [1]

| Bond/Interaction | Length (Å) |

| C-C | 1.491 |

| C-N | 1.458 |

| O···O | 2.770 - 2.781 |

Experimental Protocols

The determination of the crystal structure of piperazine hexahydrate involves a series of well-defined experimental steps.

Crystal Growth and Preparation

Single crystals of piperazine hexahydrate suitable for X-ray diffraction can be grown by sublimation at room temperature or by recrystallization from an aqueous solution.[1] The resulting crystals are often pseudo-tetragonal and can be prone to twinning.[1][2][3] A suitable crystal is carefully selected and mounted on a goniometer head for data collection.

Density Measurement

The density of the crystals was determined using the flotation method in a mixture of carbon tetrachloride and benzene.[1] This experimental value is then compared with the density calculated from the crystallographic data.

Single-Crystal X-ray Diffraction Data Collection

A single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is maintained at a constant temperature, in this case, room temperature, and rotated in the X-ray beam.[1] A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the crystal through a range of angles.

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as polarization and absorption. The corrected intensities are then used to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[1]

Structure Refinement

The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which was 5.6% for the reported structure of piperazine hexahydrate.[1]

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

This comprehensive analysis of the crystal structure of piperazine hexahydrate provides foundational data for researchers in drug development and materials science. The detailed understanding of its solid-state architecture, particularly the intricate hydrogen-bonding network, is essential for predicting its behavior and for the rational design of new materials and pharmaceutical formulations.

References

An In-depth Technical Guide to the Hygroscopic Nature of Piperazine Hexahydrate

Executive Summary: Piperazine hexahydrate is a widely used chemical intermediate in the pharmaceutical industry. Its pronounced hygroscopic and deliquescent nature presents significant challenges in handling, formulation, and storage. This guide provides a comprehensive overview of the physicochemical properties of piperazine hexahydrate, focusing on its interaction with atmospheric moisture. It details the implications of its hygroscopicity on drug development, including impacts on stability, manufacturing processes, and product performance. Furthermore, this document furnishes detailed experimental protocols for key analytical techniques—Dynamic Vapor Sorption (DVS) and Karl Fischer Titration—used to quantify and characterize its moisture-sensitive properties. Visual workflows and logical diagrams are provided to aid researchers and drug development professionals in designing and executing robust hygroscopicity studies.

Introduction to Piperazine Hexahydrate and Hygroscopicity

Piperazine is an organic compound that exists as a deliquescent solid, meaning it has a strong affinity for atmospheric moisture and will absorb enough to dissolve into a liquid solution.[1] It is commonly supplied as piperazine hexahydrate (C₄H₁₀N₂·6H₂O), a crystalline solid form that incorporates six molecules of water per molecule of piperazine.[2][3] This hydrated form is itself described as hygroscopic and deliquescent, readily absorbing additional moisture from the environment.[3][4][5]

Hygroscopicity is a critical quality attribute for active pharmaceutical ingredients (APIs) and excipients. Excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

-

Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), caking, and altered powder flow properties.[6][7]

-

Chemical Instability: Increased rates of degradation, particularly through hydrolysis, leading to loss of potency and the formation of impurities.[6][8]

-

Manufacturing Challenges: Adherence of material to equipment, clumping, and inconsistent tablet compression.[9]

-

Performance Issues: Altered dissolution rates and bioavailability of the final drug product.[6]

Understanding and quantifying the hygroscopic behavior of piperazine hexahydrate is therefore essential for developing stable, effective, and manufacturable pharmaceutical products.

Physicochemical Properties of Piperazine Hexahydrate

A summary of the key physicochemical properties of piperazine hexahydrate is presented below. These properties are fundamental to its behavior and handling requirements.

| Property | Value | References |

| Chemical Formula | C₄H₁₀N₂·6H₂O | [2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Appearance | Colorless, glassy, deliquescent crystals or white flakes. | [3][4][5] |

| Melting Point | 42 - 44 °C | [5][10][11] |

| Boiling Point | 125 - 156 °C | [1][10][11] |

| Solubility | Freely soluble in water and alcohol; insoluble in ether. | [1][5][12] |

| Hygroscopicity | Hygroscopic / Deliquescent | [3][4] |

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of piperazine hexahydrate necessitates careful consideration throughout the drug development lifecycle. Failure to control moisture exposure can compromise product quality and lead to batch failures. The diagram below illustrates the cascading effects of its moisture sensitivity.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine, hexahydrate | C4H22N2O6 | CID 120181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pharmainfo.in [pharmainfo.in]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. PIPERAZINE HEXAHYDRATE | 142-63-2 [chemicalbook.com]

- 12. scribd.com [scribd.com]

A Historical Review of Piperazine Hexahydrate: From Industrial Chemical to Anthelmintic Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine, a simple six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, has a rich history that traces its evolution from an industrial chemical to a significant therapeutic agent.[1] This technical guide provides a comprehensive historical literature review of piperazine hexahydrate, focusing on its synthesis, the discovery of its anthelmintic properties, and the early experimental work that established its place in veterinary and human medicine. For decades, piperazine and its salts were a mainstay in the treatment of intestinal nematode infections, and its story offers valuable insights into the methodologies of mid-20th-century drug discovery and development.

Historical Synthesis of Piperazine and its Hexahydrate

The industrial production of piperazine has historically involved several key chemical processes. One of the earliest and most common methods is the ammoniation of 1,2-dichloroethane or ethanolamine.[2] These reactions, while primarily aimed at producing ethylenediamine, yield piperazine as a significant by-product.[2] Another established method involves the reduction of pyrazine with sodium in ethanol.[2]

For pharmaceutical applications, piperazine is commonly used in its hexahydrate form (C₄H₁₀N₂·6H₂O), which is a stable, crystalline solid.[2] The preparation of piperazine hexahydrate for early pharmaceutical use would have involved dissolving anhydrous piperazine in water and allowing the hexahydrate to crystallize upon cooling. The purification of the resulting crystals would have been crucial to ensure the removal of any unreacted starting materials or by-products from the initial synthesis.

A more detailed historical laboratory-scale synthesis is described in a 1961 patent, which outlines a process for preparing piperazine hydrate by the cyclization of aminoethylethanolamine in the presence of a phosphorus-containing catalyst. This method involves heating the reactant to its boiling point, allowing for the distillation of piperazine hydrate.

The Dawn of an Anthelmintic: A Chronological Overview

While piperazine was known as a chemical compound, its therapeutic potential remained largely unexplored until the mid-20th century. Initially, it was investigated for its ability to dissolve uric acid, a property that did not translate into effective clinical use for gout.[1] The pivotal shift towards its application as an anthelmintic began with research into its derivatives.

A significant breakthrough came in 1947 when Hewitt and his colleagues reported on the antifilarial activity of a piperazine derivative, 1-diethylcarbamyl-4-methylpiperazine hydrochloride (Hetrazan), in cotton rats and dogs. This discovery opened the door for exploring other piperazine compounds for their anti-parasitic properties.

The early 1950s marked a turning point for piperazine itself as an anthelmintic. In 1951, Mouriquand, Roman, and Coisnard published their findings on the use of piperazine in treating threadworm (oxyuriasis) infestations in children.[3] This was followed by a 1953 publication by White and Standen, which further detailed the clinical use of piperazine for threadworms in children. The year 1954 saw a crucial publication by Sloan, Kingsbury, and Jolly, who reported favorable results using piperazine derivatives as an anthelmintic in poultry. These pioneering studies laid the groundwork for the widespread use of piperazine and its salts, such as piperazine citrate and adipate, as a safe and effective treatment for ascariasis (roundworm) and enterobiasis (pinworm) in both humans and animals for many years to come.[2]

Mechanism of Action

Early researchers observed that piperazine caused the expulsion of live, paralyzed worms from the host. This led to the understanding that its mode of action is the induction of flaccid paralysis in susceptible nematodes.[2] The neuromuscular effects are attributed to its activity as a GABA (gamma-aminobutyric acid) receptor agonist at the myoneural junction of the parasite. This leads to hyperpolarization of the muscle cell membrane, rendering the worm unable to maintain its position in the host's gastrointestinal tract, and it is subsequently expelled with the feces. A key advantage of piperazine is its selective toxicity; it has minimal effect on the host's neuromuscular system as vertebrate GABA receptors are primarily located in the central nervous system and are of a different isoform.[2]

Quantitative Data from Historical Studies

The following tables summarize quantitative data extracted from key historical studies on the efficacy of piperazine compounds. The data primarily focuses on early veterinary studies in poultry, which were instrumental in establishing dosage and efficacy.

Table 1: Efficacy of Piperazine Compounds Against Ascaridia galli in Naturally Infected Chickens

| Piperazine Compound | Dosage | Duration of Treatment | Number of Birds | Percent Efficacy | Reference |

| Piperazine Hexahydrate | 0.2% in water | 8 hours | 10 | 90 | Edgar et al., 1957 |

| Piperazine Hexahydrate | 0.4% in water | 8 hours | 10 | 100 | Edgar et al., 1957 |

| Piperazine Citrate | 0.8% in water | 8 hours | 10 | 100 | Edgar et al., 1957 |

| Piperazine Adipate | 150 mg/kg body weight | Single dose | Not specified | 97-100 | Sloan et al., 1954[2] |

Table 2: Efficacy of Piperazine Hexahydrate Against Various Helminths in Experimentally Infected Poultry

| Helminth Species | Host | Dosage | Duration of Treatment | Percent Efficacy | Reference |

| Ascaridia galli (immature) | Chickens | 0.4% in water | 48 hours | 85 | Edgar et al., 1957 |

| Ascaridia galli (mature) | Chickens | 0.2% in water | 24 hours | 95 | Edgar et al., 1957 |

| Heterakis gallinae | Chickens | 0.4% in water | 48 hours | 77 | Edgar et al., 1957 |

| Capillaria obsignata | Chickens | 0.4% in water | 48 hours | 44 | Edgar et al., 1957 |

| Ascaridia dissimilis (mature) | Turkeys | 200 mg/bird | Single dose | 92 | Edgar et al., 1957 |

Experimental Protocols from Historical Literature

The following are detailed methodologies from the pivotal 1957 study by S. A. Edgar, D. C. Davis, and J. A. Frazier, published in Poultry Science, which provides a clear example of the experimental design of that era.

Experimental Protocol: Efficacy of Piperazine Compounds Against Ascaridia galli in Naturally Infected Chickens (Edgar et al., 1957)

-

Animal Model: Naturally infected New Hampshire and S. C. White Leghorn chickens, 8 to 12 weeks of age.

-

Housing: Birds were housed in batteries with wire floors to prevent reinfection.

-

Experimental Design:

-

Birds were randomly assigned to treatment and control groups.

-

Fecal samples were examined prior to the experiment to confirm infection.

-

Treated groups received piperazine compounds (hexahydrate or citrate) in their drinking water at specified concentrations and for a set duration.

-

Control groups received untreated drinking water.

-

Feed was withheld for 4 to 6 hours before and during the treatment period to encourage water consumption.

-

-

Data Collection:

-

All feces passed by the birds for 48 to 72 hours post-treatment were collected and examined for expelled worms.

-

At the end of the collection period, all birds were necropsied.

-

The intestinal tracts were opened, and the remaining worms were collected and counted.

-

-

Efficacy Calculation: The percentage efficacy was calculated as follows: (Total worms passed by treated birds) / (Total worms passed by treated birds + Total worms remaining in treated birds at necropsy) x 100.

Conclusion

The history of piperazine hexahydrate is a testament to the serendipitous nature of drug discovery and the rigorous, methodical research required to bring a therapeutic agent to the forefront of medicine. From its origins as an industrial chemical, its potential as an anthelmintic was unlocked through the investigation of its derivatives and subsequently confirmed in a series of landmark studies in the early 1950s. The detailed experimental work, particularly in poultry, not only established its efficacy and safety but also provided a model for future anthelmintic research. While newer broad-spectrum anthelmintics have largely replaced piperazine in many applications, its historical significance remains. The study of its discovery, mechanism of action, and the early experimental protocols provides valuable lessons for today's researchers in the ongoing quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazine Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, primarily known for their use as anthelmintic agents. The most common commercial form, piperazine hexahydrate, possesses distinct physical and chemical characteristics that are crucial for its handling, formulation, and therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of piperazine hexahydrate, detailed experimental protocols for their determination, and a structural representation of its hydrated form. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Physical Properties

Piperazine hexahydrate is a white to colorless crystalline solid, often appearing as deliquescent, adhering crystals.[1][2][3] It is known to absorb moisture from the air, a property known as hygroscopy.[4] The physical properties are critical for storage, handling, and formulation development.

Table 1: Summary of Physical Properties of Piperazine Hexahydrate

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂·6H₂O (or C₄H₂₂N₂O₆) | [5][6] |

| Molecular Weight | 194.23 g/mol | [7] |

| Appearance | Colourless or white, deliquescent, adhering crystals | [2][8] |

| Melting Point | 42 - 44 °C | [1][9][10][11] |

| Boiling Point | 145 - 156 °C (literature value, may decompose) | [1][9][10] |

| Density | 1.071 g/cm³ (X-ray calculated) | [12] |

| 1.92 g/cm³ | [1] | |

| Vapor Pressure | 0.8 mmHg (at 20 °C) | [7][9][10] |

| Solubility | Freely soluble in water and alcohol | [2][3][6][13] |

| Poorly soluble in diethyl ether | [13] |

Chemical and Spectroscopic Properties

Piperazine is a secondary amine, and its hexahydrate form retains the characteristic basicity.[14] The aqueous solution is strongly alkaline.[1][14] It readily reacts with carbon dioxide from the air and is incompatible with strong acids and oxidizing agents.[11][13]

Table 2: Summary of Chemical and Spectroscopic Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | piperazine;hexahydrate | [6] |

| Synonyms | Diethylenediamine hexahydrate, Arthriticine, Vermisol | [6] |

| pKa (of Piperazine) | pKa₁ = 5.35, pKa₂ = 9.73 (at 25 °C) | [13] |

| pH | 10.5 - 12.0 (10% aqueous solution) | [14] |

| Flash Point | 87 °C | [1] |

| ¹H NMR (in D₂O) | δ ~2.75 ppm (singlet) | [15] |

| ¹H NMR (in CDCl₃) | δ ~2.84 ppm (singlet), δ ~1.66 ppm (singlet) | [15] |

| Infrared (IR) Spectrum | Conforms to structure, characteristic peaks for N-H, C-H, and O-H stretching | [8][16] |

Crystal Structure

The crystal structure of piperazine hexahydrate has been determined by X-ray diffraction. It forms monoclinic, pseudo-tetragonal crystals.[5][12][17] The structure is notable for its extensive hydrogen-bonding network. The six water molecules form puckered layers composed of edge-sharing pentagons. These layers are then joined into a three-dimensional framework through hydrogen bonds with the nitrogen atoms of the piperazine molecules.[5][12][17] This arrangement is related to clathrate hydrate structures.[5][17]

Experimental Protocols

Detailed and validated methodologies are essential for obtaining reliable physicochemical data. The following sections describe standard protocols for determining key properties of piperazine hexahydrate.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a crystalline solid.

-

Sample Preparation: A small amount of finely powdered, dry piperazine hexahydrate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Validation: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.

Aqueous Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[18][19]

-

System Preparation: An excess amount of piperazine hexahydrate is added to a known volume of purified water in a sealed, airtight container (e.g., a screw-cap flask).

-

Equilibration: The container is placed in a mechanical shaker or agitator within a temperature-controlled water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20] Attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24h, 36h, 48h) until the concentration remains constant.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 μm PVDF) to remove all solid particles.[21]

-

Analysis: The concentration of piperazine in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized acid.

-

Calculation: The solubility is expressed in units such as g/100 mL or mol/L.

Water Content Determination (Karl Fischer Titration)

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance, making it ideal for confirming the hydration state of piperazine hexahydrate.[22][23]

-

Principle: The method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a base and a suitable solvent (e.g., methanol).[22]

-

Method Selection:

-

Volumetric Titration: Suitable for samples with a water content above 0.1%.[24] A KF reagent of a known titer is added to the sample until an endpoint is detected, typically by a bipotentiometric indicator electrode.[25]

-

Coulometric Titration: Ideal for samples with trace amounts of water. Iodine is generated electrochemically in the titration cell, and the amount of water is determined from the total charge passed to reach the endpoint.

-

-

General Procedure (Volumetric):

-

The KF titrator vessel is pre-titrated with the KF reagent to eliminate any ambient moisture.

-

A precisely weighed amount of piperazine hexahydrate is quickly introduced into the anhydrous solvent in the titration vessel.

-

The sample is titrated with the KF reagent until the endpoint is reached and persists for a predetermined time.

-

The volume of titrant consumed is used to calculate the percentage of water in the sample. The theoretical water content for C₄H₁₀N₂·6H₂O is approximately 55.6%.

-

Visualization of Hydration State

The relationship between anhydrous piperazine and its hexahydrate form is a fundamental equilibrium. The following diagram illustrates this reversible hydration process.

Caption: Logical relationship between anhydrous piperazine and piperazine hexahydrate.

References

- 1. lobachemie.com [lobachemie.com]

- 2. Piperazine Hexahydrate API VIshal Laboratories GMP manufacturers India [vishallaboratories.com]

- 3. amphray.com [amphray.com]

- 4. Page loading... [guidechem.com]

- 5. Structure of Piperazine Hexahydrate | CoLab [colab.ws]

- 6. Piperazine hexahydrate, 98% | Fisher Scientific [fishersci.ca]

- 7. nacchemical.com [nacchemical.com]

- 8. Piperazine hexahydrate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. 142-63-2 CAS MSDS (PIPERAZINE HEXAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. Piperazine compounds [m.chemicalbook.com]

- 15. PIPERAZINE HEXAHYDRATE(142-63-2) 1H NMR [m.chemicalbook.com]

- 16. 142-63-2 CAS | PIPERAZINE HEXAHYDRATE | Amines & Amine Salts | Article No. 05286 [lobachemie.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. materialneutral.info [materialneutral.info]

- 22. mt.com [mt.com]

- 23. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 24. Karl Fischer water content titration - Scharlab [scharlab.com]

- 25. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

piperazine hexahydrate chemical formula and IUPAC name

This technical guide provides a comprehensive overview of piperazine hexahydrate, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, analytical methodologies, and the primary pharmacological mechanism of action.

IUPAC Name: piperazine;hexahydrate[1]

Chemical Formula: C₄H₁₀N₂·6H₂O or C₄H₂₂N₂O₆[1]

Physicochemical Properties

Piperazine hexahydrate presents as a white, crystalline solid.[2] It is a deliquescent compound with a saline taste.[3] Key quantitative properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Properties

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1][2][4] |

| Melting Point | 42-44 °C | [2][5] |

| Boiling Point | 145-156 °C | [2][5] |

| Vapor Pressure | 0.8 mmHg (at 20 °C) | [2] |

| pKa₁ | 9.73 (at 25 °C) | [3][6] |

| pKa₂ | 5.35 (at 25 °C) | [3][6] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | Freely soluble / Highly soluble | [3][7] |

| Ethanol | Soluble | [7][8] |

| Ethylene Glycol | Freely soluble | [3][9] |

| Diethyl Ether | Poorly soluble / Insoluble | [3][9] |

| Methanol | Readily soluble | [7][8] |

| Chloroform | Very soluble | [8] |

Table 3: Spectroscopic Data

| Technique | Key Data Points | Source |

| ¹H NMR (D₂O) | δ ~2.75 ppm | [10] |

| ¹H NMR (CDCl₃) | δ ~2.84 ppm, ~1.66 ppm | [10] |

| IR Spectrum | Conforms to standard | [11] |

| UV Absorbance (max) | 410 nm (with 3,5-dinitrosalicylic acid) | [12] |

Mechanism of Action: Anthelmintic Activity

Piperazine's primary application in pharmacology is as an anthelmintic agent, effective against nematode infections such as ascariasis (roundworm) and enterobiasis (pinworm).[4] Its mechanism revolves around its function as a γ-aminobutyric acid (GABA) receptor agonist in the neuromuscular systems of these parasites.[3][4][13]

In nematodes, GABA receptors are located on muscle cells and mediate inhibition.[4] Piperazine's agonistic action on these receptors opens chloride ion (Cl⁻) channels, leading to an influx of chloride ions into the muscle cell.[4] This influx causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. The sustained hyperpolarized state results in flaccid paralysis of the worm.[4][13] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristaltic action.[4][13] This selective toxicity is effective because in vertebrates, GABAergic signaling is primarily confined to the central nervous system, and the nematode GABA receptor isoform differs from that of vertebrates.[3]

References

- 1. Piperazine, hexahydrate | C4H22N2O6 | CID 120181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. PIPERAZINE HEXAHYDRATE | 142-63-2 [chemicalbook.com]

- 6. uregina.ca [uregina.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. PIPERAZINE HEXAHYDRATE(142-63-2) 1H NMR spectrum [chemicalbook.com]

- 11. Piperazine hexahydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]

An In-depth Technical Guide to the Core Reactivity of Piperazine Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine hexahydrate, a versatile secondary diamine, serves as a crucial building block in the synthesis of a vast array of pharmaceuticals and other industrially significant compounds. Its reactivity is centered around the two secondary amine groups, which readily undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of piperazine hexahydrate, focusing on key reaction classes including N-alkylation, N-acylation, Michael addition, Mannich reactions, and reactions with epoxides. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant signaling pathways are presented to facilitate a deeper understanding and practical application of its chemistry in research and development settings.

Introduction